1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₄ClNO₃S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride typically involves the reaction of piperidine with appropriate sulfonyl chloride derivatives under controlled conditions. One common method involves the reaction of piperidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The compound can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity through covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl fluoride
- 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl bromide
- 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl iodide
Uniqueness
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride is unique due to its specific reactivity profile and the stability of the sulfonyl chloride group. Compared to its analogs, it offers distinct advantages in terms of reactivity and selectivity in chemical synthesis.
Eigenschaften
Molekularformel |
C8H14ClNO3S |
---|---|
Molekulargewicht |
239.72 g/mol |
IUPAC-Name |
1-oxo-1-piperidin-1-ylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClNO3S/c1-7(14(9,12)13)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
WMIATCDELDDQKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCCC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.